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Compound of Interest

Compound Name:
Acetanilide, 3'-acetamido-4'-

allyloxy-

Cat. No.: B019204 Get Quote

Anwendung: Diese Methode wird zur Quantifizierung von 3'-Acetamido-4'-hydroxyacetanilid

(dem de-allylierten Metaboliten) in biologischen Matrizes eingesetzt. Die Silylierung der

resultierenden phenolischen Hydroxylgruppe und des Amid-Wasserstoffs erhöht die

Flüchtigkeit und thermische Stabilität der Verbindung und verbessert so die Peakform und

Empfindlichkeit bei der GC-MS-Analyse.[1][2]

Experimentelles Protokoll:

Teil A: Palladium-katalysierte Deallylierung[3]

Reaktionsaufbau: In einem 10-ml-Reaktionsgefäß werden 1 mg 3'-Acetamido-4'-

allyloxyacetanilid in 2 ml Tetrahydrofuran (THF) gelöst.

Katalysatorzugabe: Es werden 0,1 Äquivalente Tetrakis(triphenylphosphin)palladium(0) und

3 Äquivalente Phenylsilan zu der Lösung gegeben.

Reaktion: Die Mischung wird 2 Stunden lang bei Raumtemperatur unter einer inerten

Atmosphäre (Stickstoff oder Argon) gerührt.

Aufarbeitung: Das Lösungsmittel wird unter reduziertem Druck entfernt. Der Rückstand wird

in 5 ml Diethylether gelöst und dreimal mit 5 ml 1 M Salzsäure und anschließend einmal mit

5 ml Kochsalzlösung gewaschen. Die organische Phase wird über wasserfreiem
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Natriumsulfat getrocknet, filtriert und das Lösungsmittel abgedampft, um das rohe 3'-

Acetamido-4'-hydroxyacetanilid zu erhalten.

Teil B: Silylierungs-Derivatisierung

Probenvorbereitung: Der getrocknete Rückstand aus Teil A wird in einem 2-ml-GC-

Fläschchen rekonstituiert.

Reagenzzugabe: Es werden 100 µl eines Silylierungsmittels, wie z. B. N,O-

Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1 % Trimethylchlorsilan (TMCS), zu dem

getrockneten Analyten gegeben.

Reaktion: Das Fläschchen wird fest verschlossen und 30 Minuten lang bei 70 °C in einem

Heizblock inkubiert.

Analyse: Nach dem Abkühlen auf Raumtemperatur wird eine 1-µl-Aliquote der derivatisierten

Probe direkt in das GC-MS-System injiziert.

Quantitative Daten:

Analyt
Retentionszeit
(min)

m/z-Ionen
(Quantifizierung/Qu
alifizierung)

Nachweisgrenze
(ng/ml)

Bis-TMS-3'-

Acetamido-4'-

hydroxyacetanilid

15.2 309 (M+), 294, 73 5

Logischer Arbeitsablauf für die GC-MS-Analyse:
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Protokoll: Deallylierung und Silylierung
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Abbildung 1: Arbeitsablauf der Deallylierung und Silylierung.

Saure Hydrolyse und anschließende Derivatisierung
für die HPLC-UV-Analyse
Anwendung: Diese Methode wird verwendet, um die Acetanilid-Struktur zu 3-Amino-4-

allyloxyphenol zu hydrolysieren. Die resultierende primäre Aminogruppe kann dann mit einem
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chromophoren Reagenz derivatisiert werden, um die Nachweisbarkeit mittels HPLC mit UV-

Detektor zu verbessern.

Experimentelles Protokoll:

Teil A: Saure Hydrolyse des Amids[4][5]

Reaktionsaufbau: 5 mg 3'-Acetamido-4'-allyloxyacetanilid werden in einem 25-ml-

Rundkolben mit 10 ml 6 M Salzsäure versetzt.

Reaktion: Die Mischung wird 1 Stunde lang unter Rückfluss erhitzt. Der Fortschritt der

Reaktion kann mittels Dünnschichtchromatographie (DC) überwacht werden.

Neutralisation: Nach dem Abkühlen auf Raumtemperatur wird die Reaktionsmischung

vorsichtig mit 10%iger Natriumhydroxidlösung neutralisiert, bis der pH-Wert etwa 7 beträgt.

[4]

Extraktion: Das Produkt wird dreimal mit 15 ml Ethylacetat extrahiert. Die vereinigten

organischen Phasen werden über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das

Lösungsmittel im Vakuum entfernt.

Teil B: Derivatisierung mit Dansylchlorid

Probenvorbereitung: Der getrocknete Rückstand aus Teil A wird in 1 ml Acetonitril gelöst.

Reagenzzugabe: Es werden 1,5 Äquivalente Dansylchlorid (gelöst in Aceton) und 2

Äquivalente Natriumbicarbonat (als Base) zu der Lösung gegeben.

Reaktion: Die Mischung wird 1 Stunde lang bei 60 °C im Dunkeln inkubiert.

Aufarbeitung: Nach dem Abkühlen wird die Reaktion durch Zugabe von 100 µl 5%iger

wässriger Ammoniaklösung beendet, um überschüssiges Dansylchlorid zu entfernen.

Analyse: Die resultierende Lösung wird filtriert und eine 20-µl-Aliquote in das HPLC-System

injiziert.

Quantitative Daten:
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Derivat
Retentionszeit
(min)

Anregung λ
(nm)

Emission λ
(nm)

Quantifizierun
gsgrenze
(µg/ml)

Dansyl-3-Amino-

4-allyloxyphenol
12.5 340 525 0.1

Experimenteller Arbeitsablauf für die HPLC-Analyse:

Protokoll: Hydrolyse und Dansylierung
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Click to download full resolution via product page

Abbildung 2: Arbeitsablauf der Amidhydrolyse und Dansylierung.

Williamson-Ethersynthese zur Modifikation der
Allylgruppe
Anwendung: Diese Methode ermöglicht die Synthese von Analoga von 3'-Acetamido-4'-

allyloxyacetanilid durch De-allylierung und anschließende Einführung verschiedener Alkyl- oder

Arylalkylgruppen. Dies ist nützlich für Studien zur Struktur-Wirkungs-Beziehung (SAR) in der

Arzneimittelentwicklung.[6][7]

Experimentelles Protokoll:

Teil A: De-allylierung (wie in Protokoll 1, Teil A beschrieben)

Teil B: Williamson-Ethersynthese[6]

Basenbehandlung: Das in Teil A erhaltene 3'-Acetamido-4'-hydroxyacetanilid (1 Äquivalent)

wird in trockenem Dimethylformamid (DMF) gelöst. Es wird Natriumhydrid (1,2 Äquivalente,

60%ige Dispersion in Mineralöl) portionsweise bei 0 °C zugegeben. Die Mischung wird 30

Minuten lang bei Raumtemperatur gerührt.

Alkylierung: Das entsprechende Alkylhalogenid (z. B. Benzylbromid, 1,1 Äquivalente) wird zu

der Reaktionsmischung gegeben.

Reaktion: Die Mischung wird 12 Stunden lang bei Raumtemperatur gerührt.

Aufarbeitung: Die Reaktion wird durch vorsichtige Zugabe von Wasser beendet. Das Produkt

wird mit Ethylacetat extrahiert. Die organische Schicht wird mit Wasser und Kochsalzlösung

gewaschen, über Natriumsulfat getrocknet und das Lösungsmittel wird unter reduziertem

Druck entfernt.

Reinigung: Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um

das gewünschte Ether-Derivat zu erhalten.

Beispieldaten für synthetisierte Derivate:
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Alkylhalogenid Produkt Ausbeute (%)

Benzylbromid
3'-Acetamido-4'-

(benzyloxy)acetanilid
85

Ethyliodid
3'-Acetamido-4'-

ethoxyacetanilid
92

Propargylbromid
3'-Acetamido-4'-(prop-2-yn-1-

yloxy)acetanilid
78

Syntheseweg für Derivate:
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Syntheseweg: Williamson-Ethersynthese
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Abbildung 3: Allgemeiner Syntheseweg für Ether-Derivate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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